
Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a hexyl group, a chloro-substituted thiazole ring, and a difluoroacetate moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
The synthesis of Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For example, 2-chloro-1,3-thiazol-4-ylmethanol can be synthesized by reacting 2-chloroacetophenone with thiourea in the presence of a base .
-
Introduction of the Difluoroacetate Moiety: : The difluoroacetate group can be introduced by reacting the thiazole derivative with ethyl difluoroacetate under basic conditions .
-
Hexylation: This can be achieved by reacting the intermediate compound with hexyl bromide in the presence of a base .
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
-
Substitution Reactions: : The chloro group on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives .
-
Oxidation and Reduction: : The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines .
-
Hydrolysis: : The ester group in the difluoroacetate moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid .
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.
科学的研究の応用
Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has several scientific research applications:
-
Pharmaceuticals: : Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for its potential as a drug candidate .
-
Agrochemicals: : Thiazole derivatives are used in the development of pesticides and herbicides. This compound could be investigated for its potential use in crop protection .
-
Materials Science: : Thiazole derivatives are used in the synthesis of dyes, pigments, and other materials.
作用機序
The mechanism of action of Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate would depend on its specific applicationFor example, in antimicrobial applications, thiazole derivatives can inhibit the activity of bacterial enzymes, leading to cell death . In anticancer applications, they can interfere with cell division and induce apoptosis in cancer cells .
類似化合物との比較
Hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can be compared with other thiazole derivatives, such as:
-
2-(2-chloro-1,3-thiazol-4-yl)-N’-methylacetohydrazide: : This compound has a similar thiazole ring but different substituents, leading to different biological activities.
-
(2-chloro-1,3-thiazol-5-yl)methanol: : This compound has a similar thiazole ring but lacks the difluoroacetate moiety, which can affect its chemical reactivity and biological properties .
-
2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroethan-1-ol: : This compound has a similar structure but different substituents, which can lead to different applications and properties.
The uniqueness of this compound lies in its specific combination of substituents, which can result in unique chemical reactivity and biological activities.
特性
分子式 |
C11H14ClF2NO2S |
|---|---|
分子量 |
297.75 g/mol |
IUPAC名 |
hexyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C11H14ClF2NO2S/c1-2-3-4-5-6-17-9(16)11(13,14)8-7-18-10(12)15-8/h7H,2-6H2,1H3 |
InChIキー |
OVLODAMBWSECJU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)C(C1=CSC(=N1)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


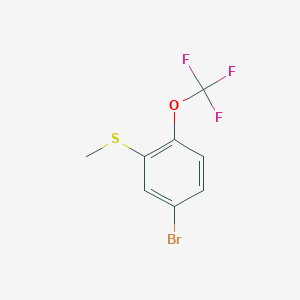

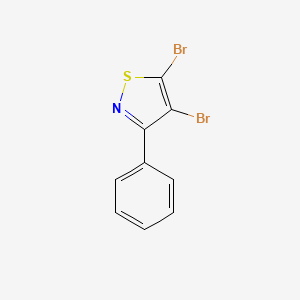
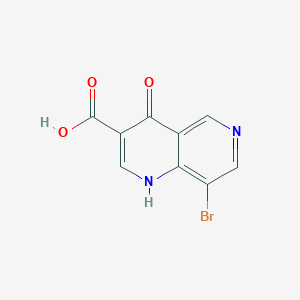

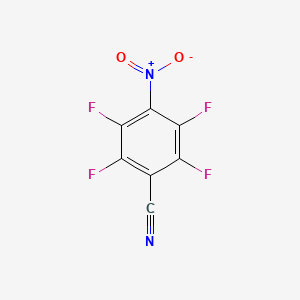
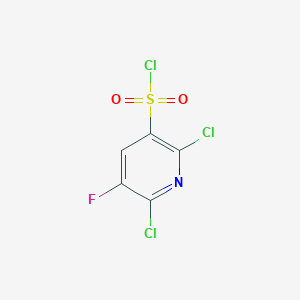
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)
![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
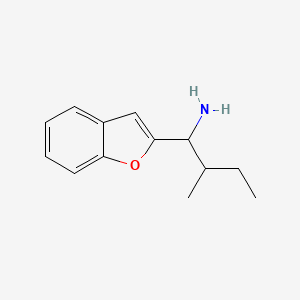
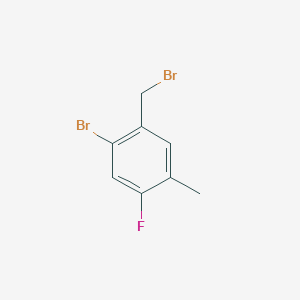
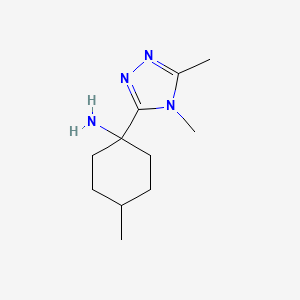
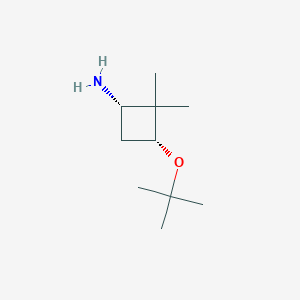
![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
